molecular formula C19H18N4O4S B7696035 N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)

N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7696035
M. Wt: 398.4 g/mol
InChI Key: XOEGZRTVOVJANO-FYJGNVAPSA-N
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Description

“N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” is a complex organic compound that features a furan ring, a pyridine ring, and a benzenesulfonamide group

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(22-21-13-16-6-4-10-20-12-16)15-23(14-17-7-5-11-27-17)28(25,26)18-8-2-1-3-9-18/h1-13H,14-15H2,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEGZRTVOVJANO-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the pyridin-3-ylmethylidene hydrazine intermediate: This involves the condensation of pyridine-3-carbaldehyde with hydrazine.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyridin-3-ylmethylidene hydrazine intermediate under suitable conditions to form the desired product.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridin-3-ylmethylidene group can be reduced to form the corresponding amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the furan, pyridine, and benzenesulfonamide groups suggests potential biological activity, including enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings might facilitate binding to hydrophobic pockets, while the benzenesulfonamide group could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-oxoethyl)benzenesulfonamide: Lacks the pyridin-3-ylmethylidene group.

    N-(pyridin-3-ylmethyl)-N-(2-oxoethyl)benzenesulfonamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)-N-(2-oxo-2-hydrazinyl)ethylbenzenesulfonamide: Lacks the pyridin-3-ylmethylidene group.

Uniqueness

The uniqueness of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” lies in its combination of the furan, pyridine, and benzenesulfonamide groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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